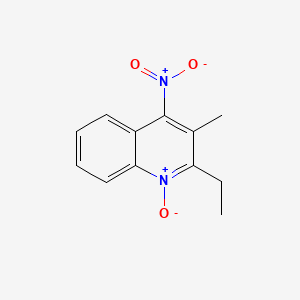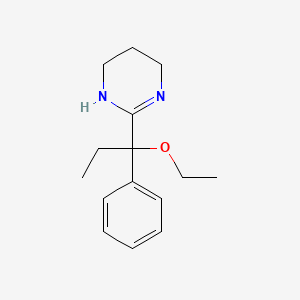![molecular formula C12H18O4 B14678358 Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 35207-80-8](/img/structure/B14678358.png)
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-methylbicyclo[410]heptane-7,7-dicarboxylate is a bicyclic compound with a unique structure that includes two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves a diene and a dienophile under controlled conditions to form the bicyclic structure. The ester groups are introduced through subsequent esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[4.1.0]heptane: A similar bicyclic compound without ester groups.
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane: A derivative with bromine atoms instead of ester groups.
Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-: Another bicyclic compound with a different substitution pattern.
Uniqueness
Dimethyl 1-methylbicyclo[41
Properties
CAS No. |
35207-80-8 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-11-7-5-4-6-8(11)12(11,9(13)15-2)10(14)16-3/h8H,4-7H2,1-3H3 |
InChI Key |
XOYRKSABVYDICP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1C2(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


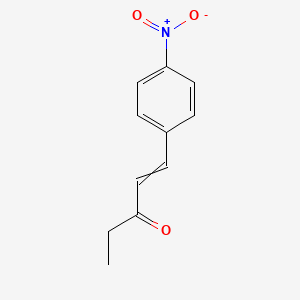
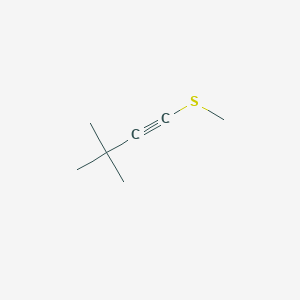

![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)
![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)

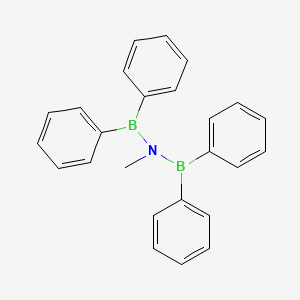

![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)
